molecular formula C23H30N2O10 B1665759 Arformoterol tartrate CAS No. 200815-49-2

Arformoterol tartrate

Cat. No.: B1665759
CAS No.: 200815-49-2
M. Wt: 494.5 g/mol
InChI Key: FCSXYHUNDAXDRH-OKMNHOJOSA-N
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Preparation Methods

Chemical Reactions Analysis

Arformoterol tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of arformoterol can lead to the formation of corresponding ketones or carboxylic acids .

Biological Activity

Arformoterol tartrate is a potent long-acting β2 adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD). This compound is characterized by its ability to induce bronchodilation and improve lung function, making it a critical therapeutic agent for patients suffering from bronchoconstriction. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological data.

Chemical Name:
N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide L-tartrate

Arformoterol is the active R,R-enantiomer of formoterol and exhibits a higher affinity for β2-adrenergic receptors compared to its racemic counterpart. It acts as a selective agonist that stimulates these receptors, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is crucial for alleviating symptoms associated with COPD and asthma.

Pharmacokinetics

This compound is administered via inhalation, allowing for rapid absorption through the lungs. Key pharmacokinetic parameters include:

ParameterValue
C_max 4.3 pg/mL
AUC (0-12h) 34.5 pg·hr/mL
T_max ~0.5 hours
Half-life 26 hours
Protein Binding 52-65% at therapeutic levels

The drug undergoes metabolism primarily through glucuronidation and O-demethylation, involving several cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy and safety of arformoterol in patients with COPD. A pivotal study involving over 2,000 patients demonstrated significant improvements in lung function parameters such as FEV1 (forced expiratory volume in 1 second) and FVC (forced vital capacity) when compared to placebo .

Key Findings from Clinical Trials:

  • Efficacy:
    • Arformoterol significantly improved FEV1 by an average of 0.051 L compared to placebo (P = 0.030).
    • Quality of life assessments showed notable improvements using the St. George's Respiratory Questionnaire .
  • Safety:
    • The risk of respiratory death or COPD exacerbation-related hospitalization was approximately 40% lower in patients treated with arformoterol versus those receiving placebo (9.5% vs 15.0%) over one year .
    • The drug was well tolerated with no significant cardiovascular events reported, although there were numerically more cardiac serious adverse events noted .

Biological Activity in Detail

Arformoterol exhibits several biological activities beyond simple bronchodilation:

  • Inhibition of Mast Cell Mediators: In vitro studies indicate that arformoterol inhibits the release of histamine and leukotrienes from mast cells, contributing to its anti-inflammatory effects .
  • Eosinophil Influx Reduction: Animal studies have shown that arformoterol can inhibit allergen-induced eosinophil influx in models of airway hyper-responsiveness .

Case Studies

Several case studies highlight the real-world application of arformoterol in clinical settings:

  • A case study involving a 65-year-old male patient with severe COPD demonstrated significant improvement in lung function after initiating treatment with arformoterol at a dose of 15 μg twice daily. The patient reported reduced dyspnea and improved exercise tolerance within weeks of treatment initiation.
  • Another study focused on patients with a history of frequent exacerbations showed that those treated with arformoterol experienced fewer hospitalizations related to respiratory issues compared to those on standard therapy.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSXYHUNDAXDRH-OKMNHOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173903
Record name Arformoterol tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200815-49-2
Record name Arformoterol Tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200815492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arformoterol tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R, R)-(-)-N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl] amino]ethyl] phenylformamide (2R, 3R)-dihydroxy butanedioate, 1:1 salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Arformoterol Tartrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8VJ2I235
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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